molecular formula C15H26N2O4 B12880965 cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate

cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate

Cat. No.: B12880965
M. Wt: 298.38 g/mol
InChI Key: SKWXVQUQTDRGMH-ABAIWWIYSA-N
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Description

The compound cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate is a bicyclic pyrrolidine-pyridine hybrid with a cis-configuration at the 5- and 7a-positions. Its structure features a hexahydro scaffold, tert-butyl and ethyl ester substituents, and a partially saturated ring system.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

5-O-tert-butyl 7a-O-ethyl (3aR,7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-7-17(9-11(15)8-16-10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3/t11-,15+/m1/s1

InChI Key

SKWXVQUQTDRGMH-ABAIWWIYSA-N

Isomeric SMILES

CCOC(=O)[C@]12CCN(C[C@H]1CNC2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of tert-Butyl and Ethyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and ethyl halides in the presence of strong bases.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and ethyl positions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Synthesis Yield Key Features
cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate Not provided 5-tert-butyl, 7a-ethyl ~298.4 (estimated) Not reported Cis-configuration; hexahydro scaffold; ester groups
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) analog Not provided 5-benzotriazole carbonyl, 2-tert-butyl 358.5 83% Acylated benzotriazole group; chiral centers; pharmaceutical intermediate
5-tert-Butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate 2680536-91-6 5-tert-butyl, 7a-methyl 284.4 Discontinued product Methyl substituent; octahydro scaffold; discontinued due to supply issues
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate Not provided 3-aminophenyl, 3-cyanopyrrol, 2-methyl 454.0 Not reported Fully aromatic pyrrole; polar substituents (amine, nitrile); higher molecular weight

Physicochemical Properties

  • Steric Effects: The 7a-ethyl group in the target compound increases steric bulk compared to the 7a-methyl analog (284.4 g/mol vs.
  • Electronic Effects : The benzotriazole carbonyl in introduces electron-withdrawing character, contrasting with the electron-donating tert-butyl and ethyl esters in the target compound.
  • Aromaticity : The fully aromatic pyrrole derivative () exhibits distinct electronic properties (e.g., conjugation, UV absorbance) compared to the partially saturated target compound.

Biological Activity

The compound cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate is a derivative of pyrrolidine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 236406-56-7

The structure of this compound features a pyrrolidine ring with various substituents that contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds related to pyrrolidine derivatives exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have shown that pyrrolidine derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds were reported as high as 4000 µg/ml .

The biological activity of this compound may involve:

  • Cytokine Modulation : Inhibition of cytokine production can lead to reduced inflammation and modulation of immune responses.
  • Bacterial Cell Wall Disruption : Antimicrobial properties may stem from interference with bacterial cell wall synthesis or function.

Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory properties of several pyrrolidine derivatives, including cis-5-tert-butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine derivatives. The results indicated that these compounds significantly inhibited the proliferation of PBMCs and reduced cytokine levels in vitro. The most potent derivative achieved up to 85% inhibition at high concentrations (100 µg/mL) compared to standard anti-inflammatory drugs like ibuprofen .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains using the broth microdilution method. The results showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with varying MIC values indicating the potential for development into therapeutic agents for bacterial infections .

Summary Table of Biological Activities

Activity TypeCompound DerivativeEffectiveness (%)Reference
Anti-inflammatorycis-5-tert-butyl...Up to 85%
AntimicrobialVarious derivativesMIC up to 4000 µg/ml

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